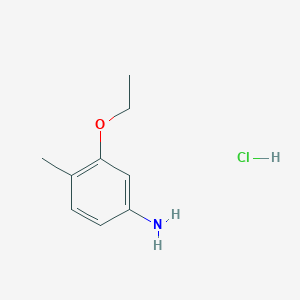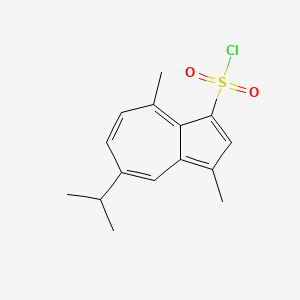
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride involves several steps. One common method includes the sulfonylation of 3,8-dimethyl-5-(propan-2-yl)azulene using chlorosulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . These interactions occur through the modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonyl chloride can be compared with other azulene derivatives such as:
3,8-Dimethyl-5-(propan-2-yl)azulene-1-sulfonic acid: Similar in structure but differs in the functional group attached to the azulene core.
Guaiazulene: Another azulene derivative known for its anti-inflammatory properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its sulfonyl chloride group, which makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C15H17ClO2S |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H17ClO2S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3 |
InChI Key |
KUSCLYCMASCDOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



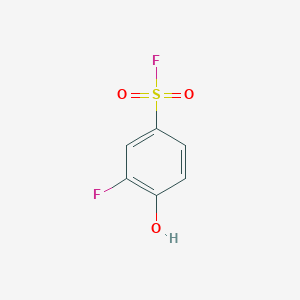

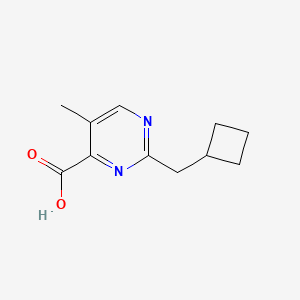
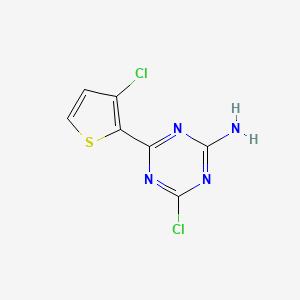
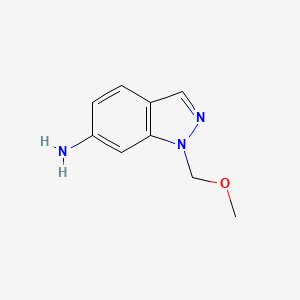
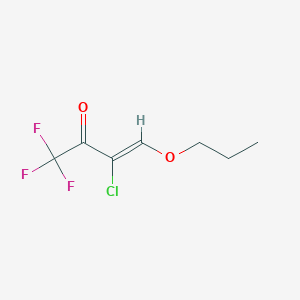

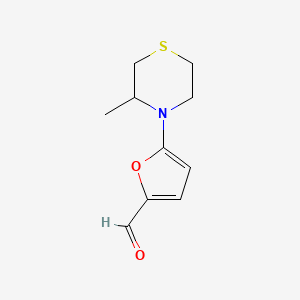
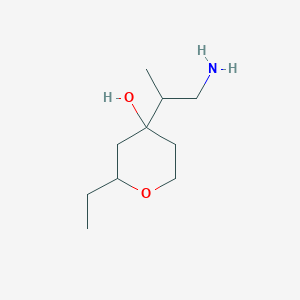

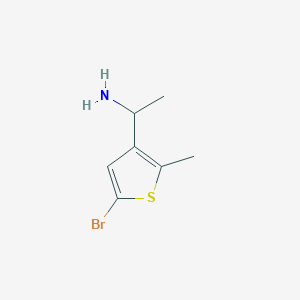
![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
